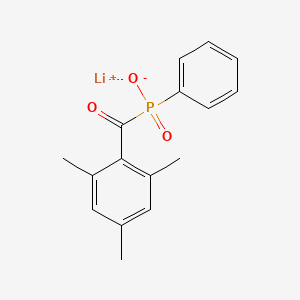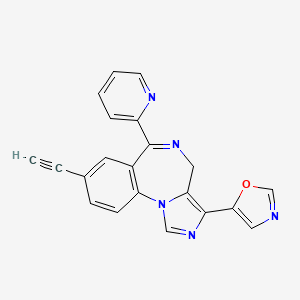
Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate (LAP) is a free radical photo-initiator . It is used to initiate free radical chain polymerization upon light exposure and is combined with gelatin methacryloyl (GelMA) to produce a photopolymer used in bioprinting .
Synthesis Analysis
The synthesis of LAP involves the addition of 2,4,6-trimethylbenzoyl-chloride to an equimolar amount of dimethyl phenylphosphonite under a nitrogen atmosphere .Physical And Chemical Properties Analysis
LAP is a crystalline powder that is white to off-white in color . It has a molecular weight of 294.21 . It is water-soluble and biocompatible .Applications De Recherche Scientifique
Application in Bioprinting
- Specific Scientific Field : Biomedical Engineering, specifically Bioprinting .
- Summary of the Application : LAP is a free radical photo-initiator used to initiate free radical chain polymerization upon light exposure. It is combined with gelatin methacryloyl (GelMA) to produce a photopolymer used in bioprinting . The free radicals produced under bioprinting conditions are potentially cytotoxic and mutagenic .
- Methods of Application or Experimental Procedures : In the study, photorheology determined that 10 min exposure to 9.6 mW/cm² 405 nm light from an LED light source fully crosslinked 10 wt % GelMA with >3.4 mmol/L LAP . These conditions were used for subsequent cytotoxicity and mutagenicity assessments .
Application in Hydrogel Polymerization
- Specific Scientific Field : Materials Science, specifically Hydrogel Polymerization .
- Summary of the Application : LAP is a water-soluble, cytocompatible, Type I photoinitiator used in the polymerization of hydrogels or other polymeric materials .
- Methods of Application or Experimental Procedures : LAP is mixed with the hydrogel precursor solution. Upon exposure to light, LAP initiates the polymerization process, converting the liquid precursor solution into a solid hydrogel .
- Results or Outcomes : The resulting hydrogel can be used in various applications, including drug delivery systems, tissue engineering scaffolds, and soft robotics .
Application in Device Manufacturing
- Specific Scientific Field : Manufacturing Engineering .
- Summary of the Application : The introduction of LAP enables the development of novel formulations for device manufacturing .
- Methods of Application or Experimental Procedures : LAP is used as a photoinitiator in light-curable resins. These resins are used in additive manufacturing processes, such as stereolithography (SLA), to create complex 3D structures .
- Results or Outcomes : The use of LAP in these resins allows for the creation of devices with high resolution and intricate geometries .
Application in 3D Bioprinting
- Specific Scientific Field : Biomedical Engineering, specifically 3D Bioprinting .
- Summary of the Application : LAP is used as a photoinitiator in the gelation process to solidify bioinks. It is designed to cross-link photocurable hydrogels and bioinks with cells .
- Methods of Application or Experimental Procedures : LAP is mixed with the bioink solution. Upon exposure to light, LAP initiates the polymerization process, converting the liquid bioink into a solid structure .
- Results or Outcomes : The resulting 3D printed structure can be used in various applications, including tissue engineering and organ transplants .
Application in Aqueous Photopolymerization
- Specific Scientific Field : Polymer Science .
- Summary of the Application : LAP is a water-soluble, cytocompatible, Type I photoinitiator used in the polymerization of hydrogels or other polymeric materials in aqueous conditions .
- Methods of Application or Experimental Procedures : LAP is mixed with the polymer precursor solution. Upon exposure to light, LAP initiates the polymerization process, converting the liquid precursor solution into a solid polymer .
- Results or Outcomes : The resulting polymer can be used in various applications, including 3D bioprinting, tissue engineering applications, and device manufacturing .
Orientations Futures
LAP is preferred over other photoinitiators for biological applications due to its increased water solubility, increased polymerization rates with 365 nm light, and absorbance at 400 nm allowing for polymerization with visible light . The improved polymerization kinetics enable cell encapsulation at reduced initiator concentration and longer wavelength light, which has been shown to reduce initiator toxicity and increase cell viability . This suggests that LAP has a promising future in the field of bioprinting and other related applications.
Propriétés
IUPAC Name |
lithium;phenyl-(2,4,6-trimethylbenzoyl)phosphinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17O3P.Li/c1-11-9-12(2)15(13(3)10-11)16(17)20(18,19)14-7-5-4-6-8-14;/h4-10H,1-3H3,(H,18,19);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYQFRXNMVWASF-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC(=C(C(=C1)C)C(=O)P(=O)(C2=CC=CC=C2)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16LiO3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dihydroxybutanedioic acid;N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine](/img/structure/B608379.png)


![N-[4-(2-hydroxyethyl)phenyl]-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B608385.png)
![[3-[4-[1-(2-Phenylpiperidine-1-carbonyl)triazol-4-yl]phenyl]phenyl]-piperidin-1-ylmethanone](/img/structure/B608395.png)
![N-[7-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]acetamide](/img/structure/B608396.png)
![Methyl 3-Chloro-2-(2-{1-[(5-Chlorofuran-2-Yl)methyl]-1h-Imidazol-2-Yl}ethyl)-4,6-Dihydroxybenzoate](/img/structure/B608398.png)